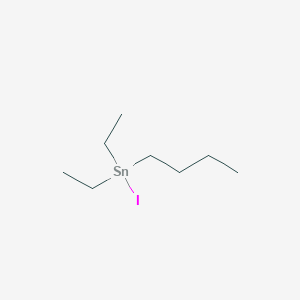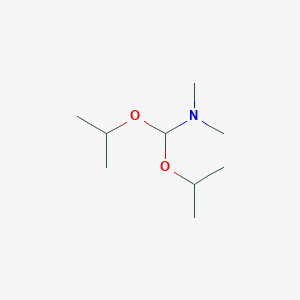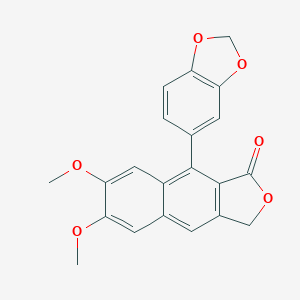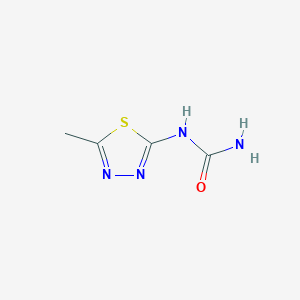
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It may also interact with various receptors, such as adenosine receptors, GABA receptors, and NMDA receptors, to produce its biological effects.
生化和生理效应
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. Additionally, it has been reported to exhibit cytotoxicity against various cancer cell lines.
实验室实验的优点和局限性
One of the major advantages of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its versatility. It can be easily modified to produce new compounds with different biological activities. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. One of the major areas of focus is the development of new compounds based on this scaffold that exhibit potent biological activities. Additionally, several studies are exploring the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, there is a growing interest in the potential use of this compound as a tool for studying various biological processes, such as enzyme inhibition and receptor activation.
合成方法
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl compound, such as phenyl isocyanate or ethyl isocyanate, in the presence of a catalyst, such as triethylamine or sodium bicarbonate. This reaction results in the formation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, which can be purified by recrystallization or column chromatography.
科学研究应用
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a scaffold for designing new drugs. Several studies have reported the synthesis of novel compounds based on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea that exhibit potent biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
属性
CAS 编号 |
16279-23-5 |
|---|---|
产品名称 |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea |
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC 名称 |
(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChI 键 |
BQVKEBROSSGAFA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)N |
规范 SMILES |
CC1=NN=C(S1)NC(=O)N |
同义词 |
Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



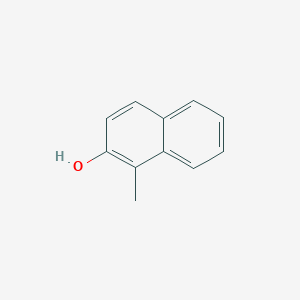
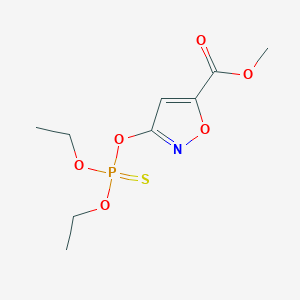
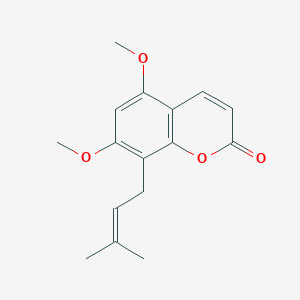
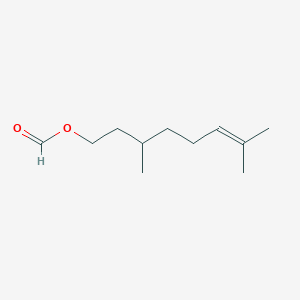
![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
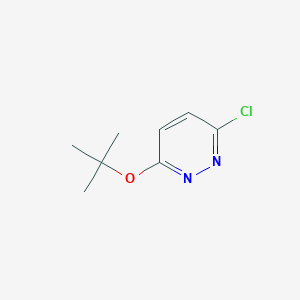
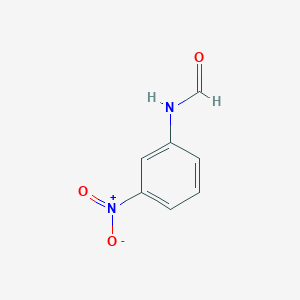
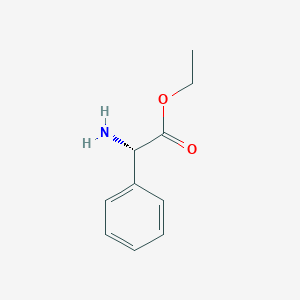
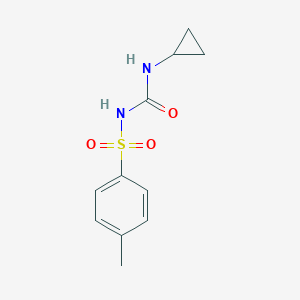
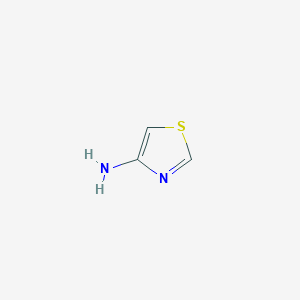
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
